molecular formula C12H15ClN2O2 B1305517 N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide CAS No. 500188-25-0

N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide

Cat. No. B1305517
M. Wt: 254.71 g/mol
InChI Key: KRKFRBLGCWXUFP-UHFFFAOYSA-N
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Description

The compound "N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis and characterization of a compound with an indole nucleus, known for its biological activity, particularly anti-tumor and anti-inflammatory properties. This compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, shares a chloro-benzamide moiety which could be structurally related to the compound . The second paper discusses a cyclic analogue of phenylalanine, which includes an acetylamino moiety, a feature that is also present in the target compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of an amino-phenyl precursor with an acylating agent or an acid in the presence of coupling reagents. In the first paper, the compound was synthesized by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, followed by the addition of lutidine and TBTU in a cooled condition . Although the target compound's synthesis is not described, a similar approach could be hypothesized, involving the acylation of an amino-phenyl precursor with an appropriate acetylating agent.

Molecular Structure Analysis

The molecular structure of the related compound in the first paper was confirmed by single-crystal X-ray diffraction, which showed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The structure was further analyzed through various intermolecular interactions, such as N-H...O, N-H...N, and C-H...O . These types of interactions could also be relevant to the target compound, given the presence of similar functional groups.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds . However, the presence of acetylamino and chloro-propionamide groups suggests that the target compound could undergo reactions typical of amides, such as hydrolysis, nucleophilic acyl substitution, or reactions with reducing agents. The indole and phenyl moieties present in the compounds discussed in the papers could also participate in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the papers. However, based on the structural similarities with the compounds studied, it can be inferred that the target compound may exhibit solid-state properties consistent with aromatic amides, such as moderate to high melting points and the ability to form crystalline structures. The presence of the acetylamino group could influence the compound's solubility in organic solvents, and the chloro-propionamide moiety could affect its reactivity and interaction with biological targets .

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7-6-10(15-12(17)8(2)13)4-5-11(7)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKFRBLGCWXUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide

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